3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine
Overview
Description
3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents.
Mechanism of Action
Target of Action
The primary targets of 3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell growth and angiogenesis, respectively .
Mode of Action
This compound interacts with its targets by inhibiting their activities . This compound exhibits excellent kinase inhibitory activities . Molecular docking and molecular dynamics simulation indicated that this compound could bind to c-Met and VEGFR-2 protein .
Biochemical Pathways
The inhibition of c-Met and VEGFR-2 kinases by this compound affects multiple biochemical pathways. The compound’s intervention on intracellular c-Met signaling was verified by the result of Western blot . It also inhibits the growth of cells by inhibiting the expression of c-Met and VEGFR-2 .
Pharmacokinetics
The compound’s hemolytic toxicity was found to be low , which suggests it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The compound exhibits excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines . It inhibits the growth of A549 cells in G0/G1 phase in a dose-dependent manner, and induces the late apoptosis of A549 cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,2-diamine derivatives with sulfonium salts, followed by cyclization to form the triazolopyrazine core . Another approach includes the use of imidates and hydrazides, which undergo cyclization with esters of fluorinated acids or activated carbonyl compounds .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized by using commercially available and cost-effective reagents. The process involves multigram synthesis starting from non-expensive reagents, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine has a wide range of scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a dual c-Met/VEGFR-2 inhibitor, showing promising antiproliferative activities against cancer cell lines.
Antibacterial Activity: Some derivatives of this compound exhibit good antibacterial activities against both Gram-positive and Gram-negative bacteria.
Antifungal and Antiviral Research:
Comparison with Similar Compounds
Similar Compounds
Piperazine Derivatives: Compounds like trimetazidine, ranolazine, and aripiprazole share the piperazine moiety and exhibit various biological activities.
Triazolopyrazine Derivatives: Other derivatives in this class include 5,6,7,8-tetrahydro-[1,2,4]triazolo-[4,3-a]pyrazines, which are also studied for their medicinal properties.
Uniqueness
3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine stands out due to its dual inhibitory activity against c-Met and VEGFR-2 kinases, making it a promising candidate for cancer therapy . Its ability to undergo various chemical modifications also allows for the development of a wide range of derivatives with potential therapeutic applications.
Properties
IUPAC Name |
3-ethyl-8-piperazin-1-yl-[1,2,4]triazolo[4,3-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6/c1-2-9-14-15-11-10(13-5-8-17(9)11)16-6-3-12-4-7-16/h5,8,12H,2-4,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXOKSASWVIGQHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C=CN=C2N3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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